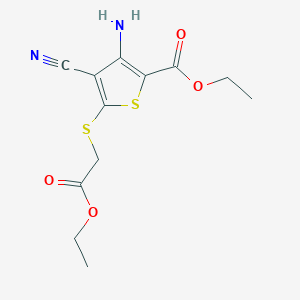
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a chemical compound with the molecular formula C12H14N2O4S and a molecular weight of 282.32 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with amino, cyano, and ethoxy groups. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of ethyl chloroformate and ammonium thiocyanate . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of strontium ranelate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development.
Comparison with Similar Compounds
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar thiophene ring structure but with different substituents.
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate: This compound features a chromene ring instead of a thiophene ring and has different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.
The compound has the following chemical formula:
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. It has shown potential as an antagonist to antiapoptotic proteins, which are often overexpressed in cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxic activity, comparable to established chemotherapeutic agents.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)... | MDA-MB-231 | 1.81 ± 0.1 |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)... | MCF-7 | 2.85 ± 0.1 |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 |
The compound exhibited an IC50 value significantly lower than that of Doxorubicin, indicating superior cytotoxicity against both MDA-MB-231 and MCF-7 breast cancer cell lines .
Structure–Activity Relationship
The structure–activity relationship (SAR) studies suggest that modifications in the compound's structure can significantly influence its biological activity. Variations in the functional groups at specific positions can enhance binding affinity to target proteins involved in apoptosis .
Case Studies
A notable case study involved the evaluation of ethyl 3-amino-4-cyano compounds as potential therapeutic agents against tumors exhibiting high levels of Bcl-2 proteins. The study indicated that these compounds could sensitize resistant cancer cells to conventional therapies, suggesting their utility in combination treatments .
Properties
CAS No. |
91568-02-4 |
|---|---|
Molecular Formula |
C12H14N2O4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H14N2O4S2/c1-3-17-8(15)6-19-12-7(5-13)9(14)10(20-12)11(16)18-4-2/h3-4,6,14H2,1-2H3 |
InChI Key |
FSAZLDIEIKQKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















